Trimethylsilyl 3-trimethylsilyloxydecanoate
Description
Trimethylsilyl 3-trimethylsilyloxydecanoate is a silylated ester with the molecular formula C₁₆H₃₄O₃Si₂, featuring a decanoic acid backbone modified by two trimethylsilyl (TMS) groups: one as the esterifying agent and another at the 3-position as a silyl ether (─O─Si(CH₃)₃). This compound belongs to a class of organosilicon derivatives widely used in organic synthesis and analytical chemistry due to their enhanced volatility and thermal stability compared to non-silylated analogs . Silylation masks polar functional groups, making the compound suitable for gas chromatography (GC) applications, particularly in the analysis of fatty acid derivatives or complex metabolites .
Properties
IUPAC Name |
trimethylsilyl 3-trimethylsilyloxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O3Si2/c1-8-9-10-11-12-13-15(18-20(2,3)4)14-16(17)19-21(5,6)7/h15H,8-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXAIPBPDYHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339063 | |
| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136814-75-0 | |
| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3-trimethylsilyloxydecanoate can be synthesized through the reaction of 3-hydroxydecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Hydroxydecanoic acid+Trimethylsilyl chloride→Trimethylsilyl 3-trimethylsilyloxydecanoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-trimethylsilyloxydecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid, while reduction could produce 3-trimethylsilyloxydecanol.
Scientific Research Applications
Trimethylsilyl 3-trimethylsilyloxydecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of various specialty chemicals and materials.
Mechanism of Action
The mechanism by which trimethylsilyl 3-trimethylsilyloxydecanoate exerts its effects involves the interaction of the trimethylsilyl groups with target molecules. These interactions can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized into two groups: (1) silylated esters and (2) non-silylated esters. Key examples include:
Key Observations :
- The target compound shares functionalization with Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate (dual TMS groups), but the latter’s aromatic backbone reduces flexibility and alters solubility .
- Trimethylsilyl Chloride is a simpler silane used to introduce TMS groups but lacks ester functionality, making it reactive but unsuitable as a GC substrate .
- Non-silylated esters like Methyl 3-oxodecanoate and Methyl tridecanoate exhibit higher polarity, limiting their utility in high-temperature GC applications .
Physical and Chemical Properties
Key Findings :
- Silylation significantly enhances volatility and thermal stability, making the target compound superior to non-silylated esters like Methyl 3-oxodecanoate in GC applications .
- The benzoate derivative’s aromatic structure slightly reduces volatility compared to the aliphatic target compound but offers better UV detection compatibility .
Biological Activity
Trimethylsilyl 3-trimethylsilyloxydecanoate (TMS-TMSO-DC) is a siloxane compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes trimethylsilyl groups that enhance its stability and solubility in organic solvents. This article explores the biological activity of TMS-TMSO-DC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TMS-TMSO-DC has the molecular formula and is classified as a siloxane derivative. Its structural formula can be represented as follows:
This structure contributes to its hydrophobic properties, making it suitable for various applications in biochemistry and pharmacology.
The biological activity of TMS-TMSO-DC is primarily attributed to its interaction with cellular membranes and proteins. The trimethylsilyl groups enhance the compound's ability to penetrate lipid bilayers, facilitating various biochemical interactions. Key mechanisms include:
- Membrane Stabilization : TMS-TMSO-DC may stabilize cellular membranes, which can be beneficial in protecting cells from oxidative stress.
- Enzyme Modulation : Preliminary studies suggest that TMS-TMSO-DC can modulate enzyme activity, potentially influencing metabolic pathways.
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate cellular damage caused by reactive oxygen species (ROS).
Biological Activity and Therapeutic Potential
Research on TMS-TMSO-DC has indicated several areas of biological activity:
- Antimicrobial Properties : In vitro studies have shown that TMS-TMSO-DC possesses antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures.
- Neuroprotective Effects : Preliminary findings indicate that TMS-TMSO-DC may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Prevents neuronal cell death |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of TMS-TMSO-DC against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting that TMS-TMSO-DC could serve as a basis for new antibiotic formulations.
Case Study 2: Neuroprotection in Cell Cultures
In another investigation, TMS-TMSO-DC was tested for neuroprotective effects using SH-SY5Y neuronal cell lines exposed to oxidative stress. The results demonstrated a marked increase in cell viability and a decrease in apoptotic markers when treated with TMS-TMSO-DC compared to control groups.
Discussion
The biological activity of this compound presents promising avenues for research and therapeutic application. Its ability to interact with cellular components suggests potential roles in drug development, particularly in addressing antibiotic resistance and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
